FASN Biochemical Potency vs. Congeners
BindingDB entries extracted from US9428502/US10226449 patent families enable cross-compound potency comparison within an identical assay system (FASN enzyme isolated from SKBr3 human breast cancer cells). The target compound (cpd 369) registers an IC50 of 14 nM, positioning it in the mid-range of the patent series [1]. A direct structural congener within the same patent, cpd 381 (bearing a modified heterocyclic core), achieves IC50 = 9 nM, while cpd 139 records IC50 = 17 nM [2][3]. The 3-fold potency window among thiophene-pyridazinone congeners demonstrates that even subtle core modifications produce measurable IC50 shifts, making the target compound a defined reference point for SAR exploration rather than an interchangeable analog.
| Evidence Dimension | FASN biochemical inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | cpd 381: IC50 = 9 nM; cpd 139: IC50 = 17 nM; cpd 44: IC50 = 7 nM |
| Quantified Difference | Target is 1.6-fold less potent than cpd 381 (9 vs 14 nM) and 1.2-fold more potent than cpd 139 (14 vs 17 nM) |
| Conditions | FASN enzyme isolated from SKBr3 human breast cancer cells; biochemical assay at 2–4 °C measuring NADPH oxidation or thiol-CoA release |
Why This Matters
For procurement, this establishes the compound's rank order within a defined patent chemical series, enabling rational selection against potency benchmarks for hit-to-lead or lead optimization campaigns.
- [1] BindingDB Entry BDBM244759. FASN Biochemical IC50: 14 nM. US10226449, cpd 369; US9428502, 369. Deposited 2017-08-21. View Source
- [2] BindingDB Entry BDBM244769. FASN Biochemical IC50: 9 nM. US10226449, cpd 381; US9428502, 381. Deposited 2017-08-21. View Source
- [3] BindingDB Entry BDBM244530. FASN Biochemical IC50: 17 nM. US9428502, 139. Temperature: 4 °C. View Source
